6-chloro-4-phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline
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Overview
Description
6-chloro-4-phenyl-3-(1-phenyl-5-tetrazolyl)quinoline is a member of quinolines.
Scientific Research Applications
Molecular Structure and Spectroscopic Characterization
- The structural parameters of related quinoline compounds have been determined using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. These studies include analysis of FT-IR, NMR, UV–Vis absorption, and fluorescence emission spectral measurements, providing insights into the molecular structure and spectroscopic properties of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Anticancer and Antifungal Properties
- Quinoline derivatives, including tetrazolylmethyl quinolines, have shown promise in anticancer and antifungal applications. Docking studies indicate potential interactions with DNA, and some compounds have exhibited significant growth inhibition against cancer cell lines and antifungal activity (Shaikh et al., 2017).
Synthesis and Characterization of Derivatives
- Recent studies have focused on the synthesis and characterization of various quinoline derivatives, including their antimicrobial activities against gram-positive, gram-negative bacteria, and fungi (Faldu et al., 2014).
Optical Properties
- The optical properties of some quinoline derivatives have been synthesized and analyzed. The study of emission and absorption spectra in various solvents provides valuable data for potential applications in optoelectronics and related fields (Khachatryan, Boszczyk, & Tomasik, 2006).
Antimalarial and Dual Action
- Quinoline derivatives have been studied for their antimalarial and anticancer activities. Some compounds exhibit significant inhibition of β-hematin formation and show potential for malaria and leukemia treatments (Charris et al., 2019).
Photovoltaic and Electroluminescent Applications
- Some quinoline derivatives have been explored for their photovoltaic and electroluminescent applications. The compounds' fluorescence emissions and energy levels have been studied for potential use in organic solar cells and light-emitting diodes (Pokladko-Kowar et al., 2022).
Properties
Molecular Formula |
C22H14ClN5 |
---|---|
Molecular Weight |
383.8g/mol |
IUPAC Name |
6-chloro-4-phenyl-3-(1-phenyltetrazol-5-yl)quinoline |
InChI |
InChI=1S/C22H14ClN5/c23-16-11-12-20-18(13-16)21(15-7-3-1-4-8-15)19(14-24-20)22-25-26-27-28(22)17-9-5-2-6-10-17/h1-14H |
InChI Key |
QCPYMEACPSNFNB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC=C2C4=NN=NN4C5=CC=CC=C5)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC=C2C4=NN=NN4C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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